molecular formula C11H14N2O4 B13572309 Tert-butyl 4-amino-3-nitrobenzoate

Tert-butyl 4-amino-3-nitrobenzoate

Cat. No.: B13572309
M. Wt: 238.24 g/mol
InChI Key: OLFFWHSMTNTNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-3-nitrobenzoate is a chemical compound offered for research and development purposes. It belongs to the class of aminobenzoates, which are structures of significant interest in medicinal and organic chemistry. Researchers utilize related 4-amino-3-nitrobenzoate esters, such as the ethyl and methyl esters, as key intermediates or building blocks in synthetic organic chemistry . Aminobenzoate scaffolds are investigated for their diverse applications, including their role in the development of pharmaceutical agents and their use in biochemical research, such as in the synthesis of cross-linkers for protein study . The tert-butyl ester group is a common protecting group in multi-step synthetic routes, and its presence in a molecule can influence the compound's physical properties and reactivity . This product is intended for research use only and is not approved for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-amino-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFFWHSMTNTNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 4 Amino 3 Nitrobenzoate and Analogues

Strategic Approaches to Esterification of Nitro-Aminobenzoic Acids

The formation of the tert-butyl ester from 4-amino-3-nitrobenzoic acid presents a significant challenge due to the steric hindrance of the tert-butyl group. Direct esterification methods often require specific catalysts and conditions to overcome this hurdle.

Optimized Fischer Esterification Protocols for Tertiary Butyl Esters

Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental method for ester synthesis. researchgate.net For the synthesis of methyl 4-amino-3-nitrobenzoate, a straightforward Fischer esterification of 4-amino-3-nitrobenzoic acid with methanol (B129727) and a catalytic amount of sulfuric acid has proven effective. bond.edu.au The reaction can be monitored by thin-layer chromatography to confirm the formation of the product. bond.edu.au To drive the equilibrium towards the ester, a large excess of the alcohol is often employed. masterorganicchemistry.com

However, the direct Fischer esterification with tertiary alcohols like tert-butanol (B103910) is often inefficient due to the steric bulk of the alcohol, which hinders the nucleophilic attack on the protonated carboxylic acid. Alternative methods are therefore often employed for the synthesis of bulky esters like tert-butyl 4-amino-3-nitrobenzoate. One such method involves the use of activating agents. For instance, the synthesis of tert-butyl 3-methyl-4-nitrobenzoate has been achieved with a high yield by reacting 3-methyl-4-nitrobenzoic acid with tert-butanol in the presence of benzenesulfonyl chloride and pyridine (B92270). chemicalbook.com In this procedure, benzenesulfonyl chloride likely activates the carboxylic acid, making it more susceptible to attack by the sterically hindered tert-butanol. chemicalbook.com

Table 1: Comparison of Esterification Methods for Substituted Nitrobenzoic Acids

Starting MaterialAlcoholReagentsProductYieldReference
4-Amino-3-nitrobenzoic acidMethanolH₂SO₄ (catalytic)Methyl 4-amino-3-nitrobenzoateWorkable bond.edu.au
3-Methyl-4-nitrobenzoic acidtert-ButanolBenzenesulfonyl chloride, Pyridinetert-Butyl 3-methyl-4-nitrobenzoate97% chemicalbook.com

Transesterification Techniques for Alkyl Ester Conversion

Transesterification, the conversion of one ester to another by reaction with an alcohol, provides an alternative route to tert-butyl esters. This approach involves first synthesizing a less sterically hindered ester, such as a methyl or ethyl ester, which can then be converted to the desired tert-butyl ester. However, the equilibrium nature of transesterification and the lower reactivity of tertiary alcohols still present challenges.

Studies on the transesterification of alkyl aminobenzoates have shown that the reaction rate is influenced by the nature of the alkyl group. For example, the reaction of ethyl 4-aminobenzoate (B8803810) is significantly faster than that of butyl 4-aminobenzoate. google.com This suggests that converting a methyl or ethyl ester to a tert-butyl ester may be a slow process. To drive the reaction to completion, it would be necessary to use a large excess of tert-butanol and potentially remove the lower-boiling alcohol (methanol or ethanol) as it is formed.

Aromatic Ring Functionalization and Ortho/Meta/Para Selectivity

The synthesis of this compound and its analogues relies on the precise control of substituent placement on the aromatic ring. The directing effects of existing functional groups are paramount in achieving the desired isomer.

Directed Nitration Strategies on Substituted Aminobenzoates

The introduction of a nitro group onto a substituted aminobenzoate is a key step. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. In the case of a 4-aminobenzoate, the amino group (-NH₂) is a powerful activating group and an ortho, para-director. The ester group (-COOR) is a deactivating group and a meta-director.

When nitrating a substrate like tert-butyl 4-aminobenzoate, the strong activating and ortho-directing effect of the amino group at position 4 will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it, which are positions 3 and 5. Therefore, nitration of tert-butyl 4-aminobenzoate is expected to yield primarily this compound. The use of milder nitrating agents, such as tert-butyl nitrite (B80452), can offer high selectivity in the nitration of sensitive substrates like phenols and N-heterocycles. nih.govnih.gov

Selective Reduction of Nitro Groups to Amino Functionalities in Benzoate (B1203000) Systems

The selective reduction of a nitro group to an amino group in the presence of other reducible functionalities, such as an ester, is a crucial transformation in the synthesis of many aromatic compounds. A variety of reagents have been developed for this purpose. For instance, hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature without affecting other reducible substituents like carboxylic acids and esters. niscpr.res.in

Other methods include the use of sodium borohydride (B1222165) in combination with transition metal complexes, such as Ni(PPh₃)₄, which can effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com The chemoselective reduction of a nitro group can also be achieved using borane-tetrahydrofuran (B86392) (BH₃-THF), particularly in cases where a hydroxyl group is ortho to the nitro group. nih.gov Electrocatalytic methods using polyoxometalate redox mediators also offer a highly selective route for the reduction of nitrobenzenes to anilines in aqueous solution at room temperature. acs.org The choice of reducing agent depends on the specific substrate and the desired reaction conditions.

Table 2: Reagents for Selective Reduction of Aromatic Nitro Compounds

Reagent SystemSubstrate TypeKey FeaturesReference
Hydrazine glyoxylate / Zn or Mg powderAromatic nitro compounds with other reducible groupsRapid, room temperature, high yield niscpr.res.in
NaBH₄ / Ni(PPh₃)₄Nitroaromatic compoundsEffective at room temperature in ethanol (B145695) jsynthchem.com
Polyoxometalate redox mediatorSubstituted nitroarenesElectrocatalytic, aqueous solution, room temperature acs.org
Borane-tetrahydrofuran (BH₃-THF)o-NitrophenolsChemoselective reduction of ortho-nitro group nih.gov

Halogenation and Subsequent Substitution Reactions (e.g., Nucleophilic Aromatic Substitution)

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of analogues of this compound. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org

For example, a 4-halo-3-nitrobenzoate ester can serve as a substrate for SNAr. The nitro group at position 3 is ortho to the halogen at position 4, thus activating it towards nucleophilic attack. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halide, allowing for the introduction of diverse functionalities at the 4-position. chemistrysteps.combritannica.com The reactivity of the aryl halide in SNAr reactions increases with the electronegativity of the halogen, making fluoro derivatives the most reactive, which is the opposite of the trend observed in SN1 and SN2 reactions. chemistrysteps.com This strategy allows for the synthesis of a variety of analogues by simply changing the nucleophile used in the reaction.

Synthesis of Precursors and Key Intermediates for this compound

4-Amino-3-nitrobenzoic acid (ANBA) is a versatile aromatic compound characterized by the presence of an amino group, a nitro group, and a carboxylic acid function. nbinno.com These groups provide multiple sites for chemical modification, making it a valuable building block. nbinno.com Its synthesis can be achieved through various routes.

One common and effective method involves the nitration of 4-acetamidobenzoic acid. In this process, 4-acetamidobenzoic acid is treated with a nitrating agent, typically a solution of nitric acid. google.com The acetyl group protects the amino function, directing the incoming nitro group to the position ortho to the amino group and meta to the carboxyl group. The reaction is carefully controlled at a low temperature (0 to 25 °C) to ensure selective mononitration. google.com Following the nitration step, the resulting 4-acetamido-3-nitrobenzoic acid is hydrolyzed by heating, usually in the same reaction mixture, to remove the acetyl group and yield the final product, 4-amino-3-nitrobenzoic acid. google.com This method is known for producing a high-purity product in good yield. google.com

Another synthetic approach starts from benzoic acid, which undergoes nitration followed by a selective reduction of one of the nitro groups to an amino group. nbinno.com Alternatively, the synthesis can begin with the nitration of methyl benzoate, followed by hydrolysis of the ester to the carboxylic acid. nbinno.com

The properties of 4-Amino-3-nitrobenzoic acid are well-documented, with a melting point of approximately 280-290 °C. nbinno.comsigmaaldrich.com

PropertyValueSource
Molecular FormulaC₇H₆N₂O₄ nbinno.com
Molecular Weight182.13 g/mol nbinno.com
Melting Point~280-290 °C nbinno.comsigmaaldrich.com
AppearanceBright yellow solid google.com

Derivatives of ANBA are also synthetically important. For instance, the methyl ester, 4-amino-3-nitrobenzoic acid methyl ester, is synthesized via Fischer esterification, where ANBA is refluxed with methanol in the presence of a catalytic amount of sulfuric acid. bond.edu.auacs.org This reaction is often used in educational settings due to its simplicity and the visual color change that accompanies the purification process. bond.edu.au

To synthesize this compound, the carboxylic acid group of 4-amino-3-nitrobenzoic acid must be esterified with tert-butanol. Direct Fischer esterification with a bulky alcohol like tert-butanol can be challenging. Therefore, derivatization or activation of the carboxyl group is often necessary to facilitate the reaction.

One effective method involves the use of benzenesulfonyl chloride in the presence of a base like pyridine. chemicalbook.com In this procedure, 4-amino-3-nitrobenzoic acid's precursor, 3-methyl-4-nitrobenzoic acid, is dissolved in pyridine, and benzenesulfonyl chloride is added. chemicalbook.com This forms a reactive mixed anhydride (B1165640) intermediate. Subsequent addition of tert-butanol leads to the formation of the desired tert-butyl ester in high yield. chemicalbook.com This approach avoids the harsh acidic conditions of Fischer esterification, which might not be suitable for all substrates.

For analytical purposes, derivatization is also a key technique. While not for bulk synthesis, it highlights methods of modifying the carboxyl group. Reagents like 4-bromo-N-methylbenzylamine (4-BNMA) can be coupled to carboxylic acids using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). nih.gov This strategy is employed to enhance detection in analytical techniques such as HPLC-MS. nih.gov Similar principles of activating the carboxyl group are central to synthetic derivatization.

Innovations in Green Chemistry and Sustainable Synthesis Routes for Nitrobenzoate Compounds

Traditional nitration methods, which are fundamental to the synthesis of nitrobenzoate compounds, often rely on a mixture of concentrated nitric and sulfuric acids. researchgate.netnih.gov This "mixed acid" process generates significant quantities of acidic waste, posing serious environmental concerns. researchgate.net Consequently, there is a strong drive towards developing greener and more sustainable synthetic routes.

Innovations in this area focus on several key principles of green chemistry, including the use of alternative reagents, catalysts, and energy sources. researchgate.net

Solid-Supported Reagents: A significant advancement is the use of solid-supported nitrating agents. researchgate.net Inorganic nitrates, such as magnesium nitrate (B79036) (Mg(NO₃)₂) or bismuth nitrate (Bi(NO₃)₃), adsorbed onto silica (B1680970) gel have been shown to be effective for the nitration of aromatic compounds. researchgate.net This solid-phase nitration can proceed by simple heating, eliminating the need for strong acids and simplifying the work-up procedure. researchgate.net The use of reusable solid acid catalysts, like zeolites, also offers a more environmentally benign alternative to sulfuric acid, improving selectivity and reducing waste. researchgate.netresearchgate.net

Alternative Reaction Media and Catalysts: Replacing sulfuric acid with other catalysts is a key goal. Acetic anhydride, for example, has been used as a catalyst in the nitration of methyl 3-methylbenzoate, which not only enhances reaction selectivity and yield but also reduces environmental pollution by avoiding the formation of large amounts of waste acid. researchgate.netgoogle.com

Energy-Efficient Methods: Microwave-assisted synthesis represents another green approach. researchgate.net Microwave heating can accelerate reaction rates, improve yields, and lead to more uniform heating of the reaction mixture compared to conventional methods. researchgate.net This can reduce energy consumption and reaction times. Photochemical methods, using UV radiation to initiate the nitration of compounds like benzoic acid derivatives in the presence of nitrate ions, are also being explored as a green chemical approach. mjcce.org.mk

These innovative methodologies aim to make the synthesis of nitroaromatic compounds, including the precursors to this compound, safer, more efficient, and environmentally sustainable. researchgate.netresearchgate.net

Green Chemistry ApproachExampleAdvantagesSource
Solid-Supported Reagents Inorganic nitrates on silica gelEliminates strong acids, simplifies work-up researchgate.net
Alternative Catalysts Acetic anhydride instead of sulfuric acidImproves selectivity, reduces acid waste researchgate.netgoogle.com
Reusable Catalysts Zeolite-based solid acidsEasy to remove and recycle, enhances regioselectivity researchgate.netresearchgate.net
Energy-Efficient Methods Microwave-assisted reactionsFaster reactions, reduced energy consumption, improved yields researchgate.net
Photochemical Methods UV irradiation with nitrate ionsGreen chemical approach mjcce.org.mk

Chemical Reactivity and Transformation Pathways of Tert Butyl 4 Amino 3 Nitrobenzoate

Reactions Involving the Nitro Group

The electron-withdrawing nitro group is a key site for chemical modification, most notably through reduction, but it also influences the reactivity of the aromatic ring.

The most prominent reaction of the nitro group in Tert-butyl 4-amino-3-nitrobenzoate is its reduction to a primary amine, yielding Tert-butyl 3,4-diaminobenzoate. This transformation is a critical step in the synthesis of various more complex molecules, including pharmaceuticals and heterocyclic compounds.

Catalytic hydrogenation is a widely employed method for this reduction. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. chemistrysteps.comgoogle.com Bimetallic nanoparticle catalysts, such as copper/nickel (Cu/Ni), have also been shown to be effective for the hydrogenation of similar nitroaromatic compounds, offering high selectivity and conversion rates under specific temperature and pressure conditions. rsc.org

The reaction is generally carried out in a solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate. The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature) can be optimized to ensure complete conversion of the nitro group without affecting the ester or the existing amino group. The resulting product, Tert-butyl 3,4-diaminobenzoate, is a valuable diamino-substituted building block.

Key features of catalytic hydrogenation:

High efficiency: Often provides near-quantitative yields of the corresponding aniline.

Selectivity: Can be tuned to selectively reduce the nitro group while preserving other functional groups.

Common Catalysts: Pd/C, PtO₂, Raney Ni.

Catalyst SystemSubstrate ExampleProductKey ConditionsReference
Pd/C, H₂3-Nitro-4-methoxy-acetylaniline3-Amino-4-methoxy-acetylanilineNot specified rsc.org
Cu/Ni nanoparticles, H₂3-Nitro-4-methoxy-acetylaniline3-Amino-4-methoxy-acetylaniline140 °C rsc.org
Zn, Sn, or Fe with HClGeneral NitroarenesAnilinesAcidic conditions chemistrysteps.com

While reduction is the primary transformation, the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. numberanalytics.com However, it facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group is present on the ring. In some cases, the nitro group itself can be displaced by a strong nucleophile, although this is less common than displacing a halogen activated by the nitro group. For instance, in related nitro-acridone systems, a nitro group positioned para to a carbonyl group can be replaced by nucleophiles like piperidine. rsc.org While direct displacement on this compound is not widely reported, its presence is crucial for activating the ring towards such potential substitutions if other leaving groups were present.

Transformations of the Amino Functionality

The nucleophilic amino group is a site for a variety of chemical reactions, allowing for the extension and modification of the molecule's structure.

The primary amino group of this compound readily undergoes reactions with electrophilic reagents.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative. For example, reacting it with acetyl chloride would produce Tert-butyl 4-acetamido-3-nitrobenzoate. This is a common strategy to protect the amino group or to introduce an amide functionality.

Alkylation: The amino group can be alkylated using alkyl halides. However, over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination is an alternative method for controlled alkylation.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base leads to the formation of a sulfonamide. This transformation is useful for creating derivatives with potential biological activities.

These reactions modify the electronic properties of the substituent, for instance, converting the strongly activating -NH₂ group into the moderately activating -NHCOR group or the deactivating -NHSO₂R group.

The amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction typically occurs under acidic catalysis and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. mdpi.com

The reaction of this compound with an aldehyde, for example, benzaldehyde, would yield the corresponding N-benzylidene-4-amino-3-nitrobenzoate derivative. These Schiff bases are versatile intermediates in organic synthesis and can possess their own unique biological activities. nih.govgoogle.com The stability of the resulting imine can be influenced by the nature of the carbonyl compound and the reaction conditions. mdpi.comresearchgate.net

Reactant 1 (Amine)Reactant 2 (Carbonyl)Product TypeKey FeaturesReference
Primary AminesAldehydes/KetonesImine (Schiff Base)Reversible, often acid-catalyzed nih.govmdpi.com
4-Amino-3,5-dimethyl-1,2,4-triazoleSubstituted BenzaldehydesHemiaminal/Schiff BaseEquilibrium depends on solvent polarity and substituents mdpi.comresearchgate.net
D-4-amino-3-isoxazolidoneTerephthalaldehydeSchiff BaseCondensation in a lower alkanol at elevated temperature google.com

The aromatic amino group can be converted into a diazonium salt through a process called diazotization. chempanda.com This reaction involves treating this compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

The resulting diazonium salt, Tert-butyl 4-diazo-3-nitrobenzoate, is a highly reactive intermediate. It can then be used in azo coupling reactions, where it acts as an electrophile and reacts with electron-rich aromatic compounds (coupling components) such as phenols or anilines. researchgate.net This coupling reaction leads to the formation of highly colored azo compounds, which are the basis for many synthetic dyes. The position of the coupling on the partner ring is directed by the activating group already present on it. This pathway offers a method to synthesize a wide array of chromophores starting from this compound.

Reactivity at the Ester Moiety

The tert-butyl ester group is known for its unique reactivity, primarily influenced by the stability of the tert-butyl carbocation.

The hydrolysis of tert-butyl esters, including this compound, can be catalyzed by either acid or base, though the mechanisms and rates differ significantly from those of less hindered esters.

Base-catalyzed hydrolysis of sterically hindered esters like this compound is generally slow under standard conditions. The bulky tert-butyl group impedes the nucleophilic attack of the hydroxide (B78521) ion at the carbonyl carbon, which is the key step in the common BAC2 mechanism. However, specialized conditions, such as using non-aqueous solutions or phase-transfer catalysts, can facilitate the hydrolysis of hindered esters. arkat-usa.org For instance, a method using sodium hydroxide in a mixture of methanol and dichloromethane (B109758) has been shown to be effective for the saponification of various hindered esters, including tert-butyl p-nitrobenzoate. arkat-usa.org

Table 1: Mechanistic Pathways for the Hydrolysis of this compound

Condition Mechanism Key Intermediates Notes
AcidicAAL1Protonated ester, tert-butyl carbocationFavored due to the stability of the tert-butyl cation. oup.comcdnsciencepub.com
BasicBAC2 (retarded)Tetrahedral intermediateSteric hindrance from the tert-butyl group slows down the reaction significantly. arkat-usa.org

Transesterification, the conversion of one ester to another, is a fundamental reaction in organic synthesis. For sterically hindered esters like this compound, this transformation presents challenges. The bulky tert-butyl group not only hinders the approach of the incoming alcohol nucleophile but also makes the ester less reactive.

Achieving efficient transesterification often requires specific catalysts or reaction conditions. Lewis acids, Brønsted acids, and strong bases can be employed to activate the ester or the alcohol. researchgate.net For example, organocatalysts like 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been investigated for the transesterification of aromatic esters. nih.gov High-pressure conditions have also been utilized to facilitate the transesterification of sterically hindered esters. researchgate.net

The reactivity of the alcohol substrate also plays a critical role, with less sterically hindered primary alcohols generally being more reactive than secondary or tertiary alcohols. researchgate.net While specific studies on the transesterification of this compound are not prevalent, the general principles of hindered ester reactivity suggest that reactions with simple primary alcohols like methanol or ethanol would be more feasible, likely requiring catalysis. masterorganicchemistry.com

Table 2: Factors Influencing Transesterification of this compound

Factor Effect on Reactivity Examples of Favorable Conditions
Steric Hindrance of EsterDecreases reactivityUse of effective catalysts (e.g., Lewis acids, organocatalysts). researchgate.netnih.gov
Steric Hindrance of AlcoholDecreases reactivityPrimary alcohols (e.g., methanol, ethanol) are more reactive than secondary or tertiary alcohols. researchgate.net
CatalystIncreases reaction rateAcid catalysts (e.g., H2SO4), base catalysts (e.g., NaOMe), organocatalysts (e.g., TBD, DBU). nih.govmasterorganicchemistry.com
Temperature and PressureCan increase reaction rateHigh-pressure conditions can overcome steric hindrance. researchgate.net

Stereoselective and Regioselective Transformations

The concepts of stereoselectivity and regioselectivity are central to the chemical transformations of substituted aromatic compounds like this compound. masterorganicchemistry.com

Regioselectivity is prominently observed in reactions involving the aromatic ring and the nitro group. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. In electrophilic aromatic substitution reactions, the positions ortho and para to the amino group are activated. However, the position ortho to the amino group is also ortho to the deactivating nitro group, and the position para to the amino group is already substituted with the tert-butyl carboxylate group. Therefore, further electrophilic substitution is likely to be directed to the position ortho to the amino group and meta to the nitro group.

A key regioselective transformation for this class of compounds is the selective reduction of the nitro group. The reduction of a nitro group in the presence of other functional groups is a common and important reaction. Various reagents can achieve this selectively, including catalytic hydrogenation with specific catalysts (e.g., Pd/C) or chemical reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. jsynthchem.comnih.gov The reduction of the nitro group in 4-amino-3-nitrobenzoate derivatives yields the corresponding 3,4-diaminobenzoate, a valuable building block for the synthesis of heterocycles.

Stereoselectivity in the context of this compound would primarily be relevant if a chiral center is introduced into the molecule or if the compound is used as a substrate in an enantioselective reaction. youtube.com For instance, if the amino group were to be modified with a chiral auxiliary, subsequent reactions could proceed with stereocontrol. While there is no inherent chirality in this compound, its derivatives could potentially participate in stereoselective reactions. For example, the development of chiral phosphoric acid catalysts has enabled enantioselective N-H insertion reactions of nitrodiazoesters with anilines. chemistryviews.org

Multi-Component Reactions and Cascade Processes Utilizing the Compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex molecules from three or more starting materials in a single step. uq.edu.au this compound, particularly after hydrolysis to 4-amino-3-nitrobenzoic acid, is a prime candidate for use in MCRs. nbinno.com

The Ugi four-component reaction (U-4CR) is a well-known MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.orgnih.gov 4-Amino-3-nitrobenzoic acid can serve as the carboxylic acid component in this reaction. This would allow for the rapid generation of a library of complex molecules with diverse functionalities, incorporating the 4-amino-3-nitrophenyl scaffold.

The Passerini three-component reaction (P-3CR) is another important MCR that involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgchemistnotes.comyoutube.com Similar to the Ugi reaction, 4-amino-3-nitrobenzoic acid could be employed as the carboxylic acid component, leading to the synthesis of a variety of α-acyloxy amides bearing the nitroaniline moiety.

The use of this compound or its derivatives in these MCRs provides a straightforward route to novel and complex molecular architectures that could be of interest in medicinal chemistry and materials science.

Advanced Spectroscopic and Crystallographic Investigations of Tert Butyl 4 Amino 3 Nitrobenzoate and Its Derivatives

Elucidation of Molecular Conformation and Stereochemistry in Solid State

The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. Techniques such as single-crystal X-ray diffraction and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable in providing detailed insights into molecular conformation and stereochemistry.

X-ray Diffraction Analysis of Single Crystals

In the case of ethyl 4-(tert-butylamino)-3-nitrobenzoate, the crystal structure reveals the presence of two crystallographically independent molecules in the asymmetric unit. nih.govnih.gov A key feature is the planarity of the nitro group with respect to the benzene (B151609) ring, with O-N-C-C torsion angles of -0.33 (13)° and 0.93 (14)° in the two molecules. nih.govnih.gov This planarity suggests a significant degree of electronic delocalization between the nitro group and the aromatic system. The structure is further characterized by intramolecular N-H···O and N-H···N hydrogen bonds, which create S(6) and S(5) ring motifs. nih.govnih.gov

Similarly, the crystal structure of 4-tert-butylamino-3-nitrobenzoic acid shows that all non-hydrogen atoms, with the exception of one methyl group, lie in a mirror plane. researchgate.netnih.gov An intramolecular N-H···O hydrogen bond is also present, forming an S(6) ring motif. researchgate.netnih.gov

Based on these findings, it is highly probable that tert-butyl 4-amino-3-nitrobenzoate would adopt a similar planar conformation in the solid state, with the nitro and amino groups lying in or close to the plane of the benzene ring. The bulky tert-butyl group may, however, introduce some degree of steric hindrance, potentially influencing the precise torsion angles.

Table 1: Crystallographic Data for Derivatives of this compound

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Ethyl 4-(tert-butylamino)-3-nitrobenzoateC₁₃H₁₈N₂O₄MonoclinicP2₁/c16.0471(5)6.6417(2)30.0180(9)121.688(2) nih.gov
4-tert-Butylamino-3-nitrobenzoic acidC₁₁H₁₄N₂O₄MonoclinicC2/m20.8125(15)6.7412(5)8.0793(5)90.863(6) researchgate.net

Conformational Analysis via High-Resolution Nuclear Magnetic Resonance (NMR)

High-resolution NMR spectroscopy in solution provides valuable information about the conformational dynamics and electronic environment of molecules. While a detailed conformational analysis of this compound using this technique is not extensively reported, data from related nitrobenzoic acid derivatives can offer predictive insights.

For instance, studies on 2-, 3-, and 4-nitrobenzoic acids have shown that the chemical shifts of the aromatic protons and carbons are sensitive to the position of the nitro group. researchgate.net In this compound, the presence of both the electron-donating amino group and the electron-withdrawing nitro group on the benzene ring would lead to a complex pattern of chemical shifts. The tert-butyl group, with its nine equivalent protons, would be expected to show a characteristic singlet in the ¹H NMR spectrum. The aromatic protons would likely appear as a set of coupled multiplets, with their specific chemical shifts influenced by the electronic effects of the substituents.

Conformational preferences, such as the rotation around the C-N and C-C bonds connecting the substituents to the ring, could be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space interactions between protons.

Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Probing

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of intermolecular interactions within a molecule.

Infrared (IR) Spectroscopic Signatures

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the amino group would typically appear in the region of 3300-3500 cm⁻¹. The presence of both symmetric and asymmetric stretches can provide information about hydrogen bonding. The nitro group (NO₂) would show strong characteristic asymmetric and symmetric stretching bands, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C=O stretching of the ester group is expected in the range of 1730-1715 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be characterized by the vibrational modes of its functional groups. The symmetric stretching of the nitro group often gives a strong and easily identifiable Raman band. The aromatic ring vibrations are also typically strong in the Raman spectrum. Studies on related molecules like t-butylamine have provided assignments for the vibrations of the t-butyl group which would be applicable here. researchgate.net

Analysis of Supramolecular Architectures and Intermolecular Interactions

The way molecules pack together in the solid state, forming supramolecular architectures, is governed by a variety of intermolecular interactions. These interactions play a critical role in determining the physical properties of the material.

The crystal structures of the ethyl and carboxylic acid derivatives of this compound reveal a rich network of intermolecular interactions. nih.govnih.govresearchgate.netnih.gov In ethyl 4-(tert-butylamino)-3-nitrobenzoate, neighboring molecules are linked by intermolecular C-H···O hydrogen bonds. nih.govnih.gov Furthermore, the crystal structure is stabilized by π-π interactions between the aromatic rings of adjacent molecules, with centroid-centroid distances ranging from 3.7853 (6) to 3.8625 (6) Å. nih.govnih.gov

In 4-tert-butylamino-3-nitrobenzoic acid, the molecules form dimers through O-H···O hydrogen bonds between the carboxylic acid groups, creating a graph-set motif of R²₂(8). researchgate.netnih.gov These dimers are then linked by C-H···O contacts, forming chains that consolidate the structure into a three-dimensional network. researchgate.netnih.gov Short intermolecular O···O=C contacts further strengthen the crystal packing. researchgate.netnih.gov

Given these observations, it is anticipated that the supramolecular architecture of this compound would also be dominated by a combination of hydrogen bonding (N-H···O and C-H···O) and π-π stacking interactions, leading to a stable and well-ordered crystal lattice.

Characterization of Hydrogen Bonding Networks

The intricate network of hydrogen bonds in this compound and its derivatives plays a crucial role in stabilizing their crystal structures. X-ray crystallography studies have provided detailed insights into these interactions.

In a derivative, 4-tert-Butylamino-3-nitro-benzoic acid, an intramolecular N—H⋯O hydrogen bond is observed, which results in the formation of an S(6) ring motif. nih.govnih.govresearchgate.net In the crystal packing, molecules are linked by O—H⋯O hydrogen bonds, creating dimers with an R2(2)(8) graph-set motif that propagates along the a-axis. nih.govnih.govresearchgate.net These dimers are further connected by C—H⋯O contacts, forming chains along the b-axis and consolidating the structure into a three-dimensional network. nih.govnih.govresearchgate.net The stability of the crystal packing is further enhanced by short intermolecular O⋯O=C contacts measuring 2.655 (4) Å. nih.govnih.govresearchgate.net

Similarly, in ethyl 4-(tert-butylamino)-3-nitrobenzoate, intramolecular N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds lead to the formation of S(6) and S(5) ring motifs. nih.gov The crystal structure reveals two crystallographically independent molecules, A and B, in the asymmetric unit. nih.gov These neighboring molecules are linked by intermolecular C—H⋯O hydrogen bonds. nih.gov

The study of other nitrobenzoic acid derivatives, such as 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid, also highlights the prevalence of intermolecular hydrogen bonding. nih.govresearchgate.net Both isomers form head-to-tail dimers through hydrogen bonds with a graph-set notation of R2(2)(8). nih.govresearchgate.net The donor-acceptor hydrogen-bonding distances are 2.7042 (14) Å in the 2-isomer and 2.6337 (16) Å in the 3-isomer. nih.govresearchgate.net

These findings underscore the significance of both intra- and intermolecular hydrogen bonds in dictating the supramolecular architecture of this compound and its analogs. The specific patterns and strengths of these interactions are influenced by the nature and position of substituent groups on the benzene ring.

Table 1: Hydrogen Bond Data for 4-tert-Butylamino-3-nitro-benzoic acid

Interaction Type Motif Propagation Direction
N—H⋯O Intramolecular S(6) -
O—H⋯O Intermolecular R2(2)(8) a-axis

Table 2: Hydrogen Bond Data for Ethyl 4-(tert-butylamino)-3-nitrobenzoate

Interaction Type Motif
N—H⋯O Intramolecular S(6)
N—H⋯N Intramolecular S(5)
C—H⋯O Intramolecular S(5)

Investigation of π-π Stacking and Other Non-Covalent Interactions

In the crystal structure of ethyl 4-(tert-butylamino)-3-nitrobenzoate, molecules are observed to stack along the b-axis. This arrangement is stabilized by π–π interactions, with centroid-to-centroid distances ranging from 3.7853 (6) to 3.8625 (6) Å. nih.gov The presence of the nitro group, an electron-withdrawing substituent, can influence the strength and geometry of these stacking interactions. nih.gov Computational studies on nitroarene-aromatic amino acid complexes have shown that such interactions can be quite strong, reaching up to -14.6 kcal mol⁻¹. nih.gov

The regiochemistry of substituents on the aromatic ring also plays a critical role. For instance, in isomers of nitro trifluoromethyl benzoic acid, steric interactions caused by the trifluoromethyl group can force the carboxylic acid or nitro group to rotate out of the aromatic plane, affecting potential π-π stacking arrangements. nih.govresearchgate.net

A broader examination of non-covalent interactions in various aryl-substituted compounds reveals a range of stabilizing forces. mdpi.com These include edge-to-face, π···π stacking, and CH3···π interactions. mdpi.com The specific nature of these interactions is dependent on the type and bulk of the substituents. mdpi.com For example, planar aromatic systems like phenyl, naphthyl, and anthracenyl residues readily engage in π···π stacking. mdpi.com

The visualization of these non-covalent interactions in real space, through methods like noncovalent interaction (NCI) plots and reduced density gradient (RDG) analysis, provides a more intuitive understanding of their nature and location within a molecular system. nih.govnih.gov These techniques can differentiate between various types of weak interactions, such as hydrogen bonds, van der Waals forces, and repulsive steric clashes. nih.gov

Table 3: π-π Stacking Parameters for Ethyl 4-(tert-butylamino)-3-nitrobenzoate

Interaction Type Centroid-to-Centroid Distance (Å)
π–π stacking 3.7853 (6)

Computational and Theoretical Chemistry Studies of Tert Butyl 4 Amino 3 Nitrobenzoate

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting how a molecule will interact with other species.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For aromatic nitro compounds, the HOMO is typically localized on the amino group and the benzene (B151609) ring, reflecting their electron-donating nature. Conversely, the LUMO is often centered on the nitro group, which is a strong electron-withdrawing group. This distribution of frontier orbitals suggests that the molecule is prone to electrophilic attack at the amino-group-substituted ring positions and nucleophilic attack at the nitro-group-substituted positions.

In a study on 4-Amino-3-Nitrobenzonitrile, another related molecule, the absorption bands in its electronic spectrum were assigned to π→π* transitions, indicating electron transfer processes. worldwidejournals.com The lowest excited states were attributed to photoinduced electron transfer, a process highly dependent on the HOMO and LUMO characteristics. worldwidejournals.com

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Related Compound

ParameterValueReference
HOMO-LUMO GapA smaller gap indicates higher reactivity. researchgate.net
HOMOLocalized on the amino group and benzene ring. researchgate.net
LUMOLocalized on the nitro group. researchgate.net

Quantum Chemical Calculations for Molecular Geometry Optimization and Stability Assessment

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure of a molecule, known as its optimized geometry. These calculations minimize the total energy of the molecule with respect to the positions of its atoms. pennylane.aiyoutube.com

In a theoretical study of a similar compound, 4-methyl-3-nitrobenzoic acid, DFT calculations at the B3LYP/6-311++G level were used to optimize the geometry and predict vibrational frequencies. nih.gov Such calculations can also be used to assess the relative stability of different conformers of tert-butyl 4-amino-3-nitrobenzoate, for instance, by comparing the energies of conformers arising from the rotation of the tert-butyl group.

Table 2: Selected Optimized Geometrical Parameters for a Related Compound (Ethyl 4-(tert-butylamino)-3-nitrobenzoate)

ParameterMolecule AMolecule BReference
O—N—C—C torsion angle (°)-0.33 (13)0.93 (14) nih.gov

Note: The data is from the crystallographic study of ethyl 4-(tert-butylamino)-3-nitrobenzoate, which exists as two crystallographically independent molecules (A and B) in the asymmetric unit. nih.gov This data provides an approximation of the geometry that would be expected for this compound.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. This allows for a detailed understanding of reaction kinetics and mechanisms.

For this compound, a key reaction is its synthesis via Fischer esterification of 4-amino-3-nitrobenzoic acid with tert-butanol (B103910). A theoretical study of the Fischer esterification of the related 4-amino-3-nitrobenzoic acid with methanol (B129727) has been reported. bond.edu.au The reaction proceeds through a series of protonation, nucleophilic attack, proton transfer, and dehydration steps. Computational modeling of this reaction would involve locating the transition state for each step and calculating the corresponding energy barriers.

The amino and nitro groups on the benzene ring significantly influence the reactivity of the carboxylic acid group. The electron-withdrawing nitro group increases the acidity of the carboxylic acid, which can affect the rate of esterification. Theoretical calculations can quantify these electronic effects and predict their impact on the reaction mechanism.

Solvation Models and Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on a solute molecule. ajchem-a.com

In a theoretical study on methyl 3-nitrobenzoate, the effect of solvent polarity on the conformational equilibrium was investigated. researchgate.net It was found that the relative stability of different conformers could be altered by the dielectric constant of the solvent. researchgate.net For this compound, the polarity of the solvent would be expected to influence properties such as its dipole moment and the energies of its frontier molecular orbitals.

Furthermore, solvent can play a direct role in reaction mechanisms. For instance, in the Fischer esterification, the solvent (the alcohol reactant) also acts as a proton shuttle. Theoretical models that explicitly include solvent molecules in the calculation can provide a more accurate picture of the reaction pathway.

Predictive Modeling of Spectroscopic Parameters and Validation

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Theoretical calculations of the ¹H and ¹³C NMR spectra of this compound would allow for the assignment of the experimentally observed signals. For the related methyl 4-amino-3-nitrobenzoate, the experimental ¹H NMR spectrum has been reported, showing characteristic signals for the aromatic protons and the methyl ester group. bond.edu.au

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. For a related compound, 4-Amino-3-Nitrobenzonitrile, TD-DFT calculations were used to investigate its UV-Vis spectrum in both vacuum and solvent, showing a red-shift in the presence of a solvent. worldwidejournals.com Similar calculations for this compound would be expected to show absorptions corresponding to π→π* transitions, with the exact position of the absorption bands being influenced by the solvent environment.

Table 3: Predicted Spectroscopic Data for Related Compounds

SpectroscopyParameterPredicted Value/ObservationReference
¹H NMRChemical Shifts (ppm)Aromatic protons and ester group signals can be predicted. bond.edu.au
¹³C NMRChemical Shifts (ppm)Aromatic and carbonyl carbon signals can be predicted. bond.edu.au
UV-VisλmaxPredicted to be in the UV region, with solvent-dependent shifts. worldwidejournals.com

Role in Complex Chemical Synthesis and Methodology Development

Building Block for Heterocyclic Compound Synthesis

The ortho-positioning of the amino and nitro groups on the benzene (B151609) ring of tert-butyl 4-amino-3-nitrobenzoate makes it an ideal starting material for the construction of various fused heterocyclic systems. These heterocyclic motifs are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules.

The synthesis of benzimidazole (B57391) derivatives can be achieved from ortho-nitroaniline precursors. A common synthetic strategy involves the reduction of the nitro group to an amine, yielding a 1,2-diaminobenzene derivative. This intermediate can then be cyclized with a variety of reagents, such as aldehydes or carboxylic acids (or their derivatives), to form the benzimidazole ring. For instance, the synthesis of novel benzimidazoles has been demonstrated starting from 4-fluoro-3-nitrobenzoic acid, a related compound. chemicalbook.com It is also used as an intermediate in the synthesis of benzimidazole derivatives for treating conditions like alopecia. uni.lu The synthesis of certain benzimidazole compounds can be achieved through various methods, including the cyclization of intermediates to form the core benzimidazole structure. nih.gov

A general synthetic approach to benzimidazoles using a derivative of 4-amino-3-nitrobenzoic acid is outlined in the table below.

StepDescriptionReagents
1Reduction of the nitro groupe.g., H₂, Pd/C; SnCl₂, HCl
2Cyclization with an aldehydeRCHO, various conditions
3Cyclization with a carboxylic acidRCOOH, heat or coupling agents

This versatile approach allows for the introduction of a wide range of substituents onto the benzimidazole core, making it a valuable tool in medicinal chemistry.

This compound and its derivatives are also valuable precursors for the synthesis of pyrazole (B372694) and triazole ring systems. For example, methyl 4-[(1-acetyl-3-tert-butyl-1H-pyrazol-5-yl)amino]-3-nitrobenzoate has been synthesized, demonstrating the integration of a tert-butyl-substituted pyrazole with a nitrobenzoate moiety. nih.gov In this molecule, intramolecular hydrogen bonds play a crucial role in determining the relative orientation of the pyrazole and aryl rings. nih.gov

The synthesis of complex heterocyclic systems containing pyrazole rings often involves multi-step sequences. For instance, a tert-butyl propionate (B1217596) derivative containing a pyrazole-pyrimidine core has been synthesized as an intermediate for a PROTAC molecule.

The formation of triazole rings can also be envisioned starting from this compound. A common method for the synthesis of 1,2,4-triazole (B32235) derivatives involves the reaction of hydrazine (B178648) with carboxylic acids or their derivatives. researchgate.net The synthesis of 3-amino-1,2,4-triazoles can be achieved through convergent methods. Derivatives of 1,2,4-triazole are known for their broad spectrum of biological activities.

Precursor for Advanced Aromatic Systems and Organic Frameworks

The functional groups present in this compound make it a suitable precursor for the construction of advanced aromatic systems and organic frameworks, such as metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters bridged by organic ligands. The carboxylic acid functionality (after hydrolysis of the tert-butyl ester) and the amino group of the corresponding 4-amino-3-nitrobenzoic acid can coordinate with metal ions to form these extended structures. nih.gov

A manganese complex with 4-amino-3-nitrobenzoic acid has been synthesized and structurally characterized, demonstrating the ability of this ligand to coordinate with metal centers. nih.gov In this particular complex, the manganese ion is coordinated by the oxygen atoms of the carboxylic groups of four 4-amino-3-nitrobenzoic acid ligands. nih.gov The synthesis of such complexes showcases the potential of using these aminonitrobenzoate derivatives as building blocks for functional materials.

Metal IonLigandResulting StructurePotential Application
Mn²⁺4-Amino-3-nitrobenzoic acidMononuclear complexModel for MOF synthesis
Various4-Amino-3-nitrobenzoic acidMetal-Organic FrameworkGas storage, catalysis

Contributions to Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules for high-throughput screening. The multiple functional groups of this compound make it an excellent starting point for DOS. Each functional group can be selectively modified to generate a wide range of analogs from a common core structure.

The general approach of DOS is to generate structural diversity in an efficient manner. This strategy has become a crucial tool in the discovery of novel, biologically active small molecules.

The following table illustrates some of the possible transformations that can be applied to this compound in a DOS workflow:

Functional GroupTransformationPotential New Functionality
Amino groupAcylation, alkylation, arylationAmides, secondary/tertiary amines
Nitro groupReduction to amine, subsequent derivatizationSubstituted anilines, fused heterocycles
Ester groupHydrolysis to carboxylic acid, amidationCarboxylic acids, amides
Aromatic ringElectrophilic substitution (e.g., halogenation)Substituted aromatic rings

This multi-directional reactivity allows for the rapid generation of a library of compounds with diverse structural features, increasing the probability of identifying molecules with desired biological activities.

Applications in Material Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in material science and polymer chemistry. The presence of polymerizable functional groups and the potential for further modification make it an attractive monomer for the synthesis of functional polymers.

The amino group and the carboxylic acid (after hydrolysis of the tert-butyl ester) of 4-amino-3-nitrobenzoic acid can participate in polymerization reactions to form polyamides and polyesters. The nitro group can be retained in the polymer backbone for subsequent modification or can be reduced to an amino group to introduce further functionality. This approach allows for the design and synthesis of polymers with tailored properties.

The use of benzoic acid derivatives in the synthesis of functional polymers is a well-established field. For example, multicomponent reactions have been employed to create functional polymers from various building blocks. The synthesis of polymers from amino acid derivatives has also been explored to create materials with specific properties.

The general scheme for the polymerization of a monomer derived from this compound is shown below:

Monomer (after hydrolysis) → Polymer

This polymerization can lead to materials with potential applications in areas such as specialty coatings, high-performance films, and biomedical devices.

Development of Optoelectronic or Specialty Chemical Applications

The unique molecular architecture of this compound, featuring both an electron-donating amino group and an electron-withdrawing nitro group attached to a benzene ring, makes it a compound of interest for applications in optoelectronics and the development of specialty chemicals. This "push-pull" system is a well-known motif in the design of chromophores with significant nonlinear optical (NLO) properties. While direct, extensive research on the specific optoelectronic applications of this compound is not widely published, the properties of analogous aminonitrobenzoic acid derivatives provide a strong indication of its potential in this field.

The foundation for these applications lies in the charge-transfer characteristics of the molecule. The amino group increases the electron density of the aromatic ring, while the nitro group delocalizes this electron density, leading to a molecule with a significant dipole moment. This intramolecular charge transfer is crucial for second-order NLO effects, which are essential for technologies like frequency doubling of lasers.

Furthermore, related compounds such as 4-amino-3-nitrobenzoic acid have been utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. For instance, the synthesis of a manganese(II) complex with 4-amino-3-nitrobenzoic acid demonstrates the capability of this class of compounds to act as ligands, binding to metal centers to create extended structures. nih.govbldpharm.com Such materials are under active investigation for a variety of applications, including gas storage, catalysis, and as luminescent materials for sensors or displays. The tert-butyl ester group in this compound can influence the solubility and crystal packing of such resulting materials, which are critical factors in the fabrication of thin films and other device components.

The exploration of aminonitrobenzoates in specialty dyes also hints at their relevance. The same electronic properties that give rise to NLO effects also govern the absorption and emission of light, which is the fundamental principle of a dye. The specific wavelengths of light absorbed are determined by the energy gap between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be tuned by modifying the substituent groups.

Table 1: Potential Applications Based on Analogous Compounds

Application AreaRelevant PropertyAnalogous Compound/ClassPotential Role of this compound
Nonlinear Optics (NLO) Intramolecular Charge TransferDinitrophenylhydrazones, Push-pull chromophoresAs a precursor to or a component of NLO-active materials.
Luminescent Materials Ligand for Metal Complexes4-amino-3-nitrobenzoic acidBuilding block for creating luminescent MOFs or coordination polymers.
Specialty Dyes Tunable Light AbsorptionAzo dyes derived from aminobenzoic acidsIntermediate for the synthesis of novel dyes with specific color properties.

Role as a Synthetic Intermediate in Pathway Exploration

The primary and most documented role of this compound is as a versatile synthetic intermediate in the exploration of new chemical pathways, particularly for the synthesis of complex heterocyclic compounds and other functional organic molecules. The strategic placement of the amino, nitro, and tert-butyl ester groups on the benzene ring provides multiple reactive sites that can be selectively addressed to build molecular complexity.

Nitrobenzoic acid derivatives are widely recognized as crucial intermediates for the synthesis of a variety of heterocyclic compounds that have pharmacological relevance. nih.gov The general strategy involves the chemical modification of the functional groups of the aminonitrobenzoate core. For example, the nitro group can be reduced to a second amino group, creating a diamine derivative. This resulting ortho-phenylenediamine structure is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous approved drugs.

Similarly, the existing amino group can be diazotized and converted into a wide range of other functional groups, or it can participate in condensation reactions to form imines or amides. The tert-butyl ester provides a bulky, protecting group for the carboxylic acid, preventing it from interfering with reactions at the amino or nitro positions. This ester is also advantageous due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions to reveal the carboxylic acid at a later synthetic stage.

Research on the ethyl ester analogue, ethyl 4-(tert-butylamino)-3-nitrobenzoate, highlights the utility of this class of compounds as starting materials for heterocycles with potential biological activities. nih.gov The synthesis of various esters, including the methyl ester of 4-amino-3-nitrobenzoic acid, further underscores the importance of these intermediates in both research and educational settings. bond.edu.au The synthesis of a manganese complex from 4-amino-3-nitrobenzoic acid also illustrates its role as a foundational building block for creating more complex supramolecular structures. nih.govbldpharm.com

Table 2: Key Reactive Sites and Potential Transformations

Functional GroupPotential ReactionResulting Structure/IntermediateSubsequent Synthetic Utility
Nitro Group (-NO₂) Reductionortho-phenylenediamine derivativeSynthesis of benzimidazoles, quinoxalines, and other N-heterocycles.
Amino Group (-NH₂) Diazotization, Acylation, AlkylationDiazonium salts, amides, secondary/tertiary aminesIntroduction of diverse functional groups, formation of larger molecular frameworks.
Tert-butyl Ester (-COOC(CH₃)₃) Acid-catalyzed hydrolysisCarboxylic acidSalt formation, conversion to acid chlorides, amides, or other esters.

By leveraging these selective transformations, chemists can use this compound as a key building block to systematically explore new chemical space and develop novel synthetic methodologies for a wide array of target molecules.

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